Cas no 2229156-02-7 (5-(1H-indazol-3-yl)-1H-imidazol-2-amine)

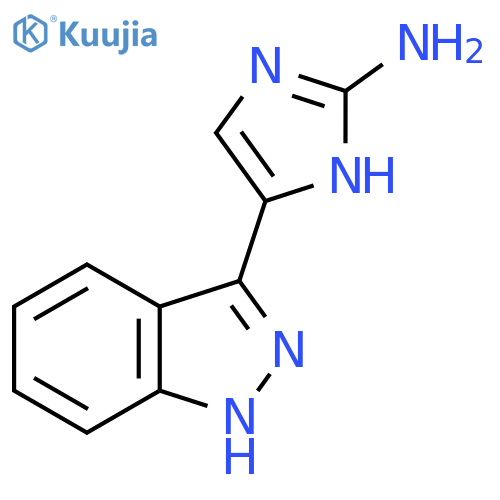

2229156-02-7 structure

商品名:5-(1H-indazol-3-yl)-1H-imidazol-2-amine

5-(1H-indazol-3-yl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(1H-indazol-3-yl)-1H-imidazol-2-amine

- 2229156-02-7

- EN300-1802765

-

- インチ: 1S/C10H9N5/c11-10-12-5-8(13-10)9-6-3-1-2-4-7(6)14-15-9/h1-5H,(H,14,15)(H3,11,12,13)

- InChIKey: MYXWBKGGZRUUMT-UHFFFAOYSA-N

- ほほえんだ: N1C2C=CC=CC=2C(C2=CN=C(N)N2)=N1

計算された属性

- せいみつぶんしりょう: 199.08579531g/mol

- どういたいしつりょう: 199.08579531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 83.4Ų

5-(1H-indazol-3-yl)-1H-imidazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1802765-2.5g |

5-(1H-indazol-3-yl)-1H-imidazol-2-amine |

2229156-02-7 | 2.5g |

$2912.0 | 2023-09-19 | ||

| Enamine | EN300-1802765-0.5g |

5-(1H-indazol-3-yl)-1H-imidazol-2-amine |

2229156-02-7 | 0.5g |

$1426.0 | 2023-09-19 | ||

| Enamine | EN300-1802765-10.0g |

5-(1H-indazol-3-yl)-1H-imidazol-2-amine |

2229156-02-7 | 10g |

$6390.0 | 2023-06-02 | ||

| Enamine | EN300-1802765-0.1g |

5-(1H-indazol-3-yl)-1H-imidazol-2-amine |

2229156-02-7 | 0.1g |

$1307.0 | 2023-09-19 | ||

| Enamine | EN300-1802765-5.0g |

5-(1H-indazol-3-yl)-1H-imidazol-2-amine |

2229156-02-7 | 5g |

$4309.0 | 2023-06-02 | ||

| Enamine | EN300-1802765-1g |

5-(1H-indazol-3-yl)-1H-imidazol-2-amine |

2229156-02-7 | 1g |

$1485.0 | 2023-09-19 | ||

| Enamine | EN300-1802765-5g |

5-(1H-indazol-3-yl)-1H-imidazol-2-amine |

2229156-02-7 | 5g |

$4309.0 | 2023-09-19 | ||

| Enamine | EN300-1802765-0.25g |

5-(1H-indazol-3-yl)-1H-imidazol-2-amine |

2229156-02-7 | 0.25g |

$1366.0 | 2023-09-19 | ||

| Enamine | EN300-1802765-1.0g |

5-(1H-indazol-3-yl)-1H-imidazol-2-amine |

2229156-02-7 | 1g |

$1485.0 | 2023-06-02 | ||

| Enamine | EN300-1802765-0.05g |

5-(1H-indazol-3-yl)-1H-imidazol-2-amine |

2229156-02-7 | 0.05g |

$1247.0 | 2023-09-19 |

5-(1H-indazol-3-yl)-1H-imidazol-2-amine 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

2229156-02-7 (5-(1H-indazol-3-yl)-1H-imidazol-2-amine) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量